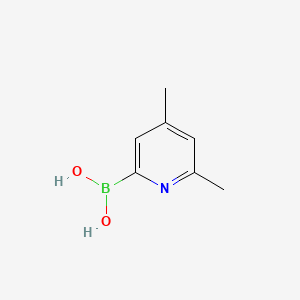

(4,6-Dimethylpyridin-2-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,6-Dimethylpyridin-2-yl)boronic acid , also known as 2,6-dimethylpyridin-4-ylboronic acid , is a chemical compound with the following characteristics:

- Chemical Formula : C₈H₁₀BNO₂

- Molecular Weight : Approximately 167.98 g/mol

- CAS Number : 864070-18-8

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,6-dimethylpyridine with boron trifluoride diethyl etherate or other boron sources. The boronic acid group is introduced through a boron–nitrogen bond formation. Various synthetic routes exist, including Suzuki–Miyaura cross-coupling reactions and direct boronation methods.

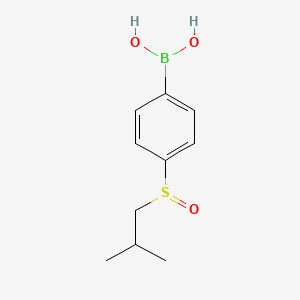

Molecular Structure Analysis

The molecular structure of (4,6-Dimethylpyridin-2-yl)boronic acid consists of a pyridine ring with two methyl groups at positions 4 and 6. The boronic acid group (B(OH)₂) is attached to the nitrogen atom at position 2. The overall structure is planar due to resonance effects within the pyridine ring.

Chemical Reactions Analysis

- Suzuki–Miyaura Coupling : This compound serves as a valuable building block in Suzuki–Miyaura cross-coupling reactions. It reacts with aryl or vinyl halides in the presence of a palladium catalyst to form C–C bonds.

- Hydrolysis : Under acidic conditions, the boronic acid group can be hydrolyzed to form the corresponding phenol.

- Complex Formation : The boron center can coordinate with Lewis bases, leading to the formation of complexes.

Physical And Chemical Properties Analysis

- Melting Point : Typically around 180–185°C.

- Solubility : Soluble in polar organic solvents (e.g., methanol, acetonitrile) but sparingly soluble in water.

- Stability : Stable under ambient conditions but sensitive to air and moisture.

Safety And Hazards

- Handling : Use appropriate protective equipment (gloves, goggles) when handling.

- Storage : Store in a cool, dry place away from direct sunlight.

- Toxicity : While not highly toxic, avoid inhalation or skin contact.

Future Directions

Research on (4,6-Dimethylpyridin-2-yl)boronic acid continues to explore its applications in catalysis, materials science, and medicinal chemistry. Investigations into new synthetic methodologies and its role in drug discovery are promising areas for future exploration.

properties

IUPAC Name |

(4,6-dimethylpyridin-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-5-3-6(2)9-7(4-5)8(10)11/h3-4,10-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJSJAWXNWQJMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=N1)C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694476 |

Source

|

| Record name | (4,6-Dimethylpyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,6-Dimethylpyridin-2-yl)boronic acid | |

CAS RN |

1309982-36-2 |

Source

|

| Record name | (4,6-Dimethylpyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B572843.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B572849.png)

![5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572851.png)

![3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B572854.png)

![3h-Imidazo[4,5-c]pyridine-7-carbonitrile](/img/structure/B572857.png)

![3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B572864.png)